(6-Fluoro-1-benzofuran-7-yl)boronic acid
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Overview
Description
(6-Fluoro-1-benzofuran-7-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with a fluorine atom at the 6-position and a boronic acid group at the 7-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-1-benzofuran-7-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which involves the reaction of a halogenated benzofuran derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-1-benzofuran-7-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The fluorine atom on the benzofuran ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(6-Fluoro-1-benzofuran-7-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Fluoro-1-benzofuran-7-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group plays a crucial role in facilitating the transmetalation step, while the fluorine atom can influence the electronic properties of the benzofuran ring .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorobenzofuran-7-yl)boronic acid: Similar structure but with the fluorine atom at the 4-position.
2-Benzofuranylboronic acid: Lacks the fluorine substitution but has a similar boronic acid functional group.
Uniqueness
(6-Fluoro-1-benzofuran-7-yl)boronic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its reactivity and the electronic properties of the benzofuran ring. This makes it particularly valuable in certain synthetic applications where electronic effects are crucial .
Properties
IUPAC Name |
(6-fluoro-1-benzofuran-7-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXZWANANJAQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1OC=C2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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